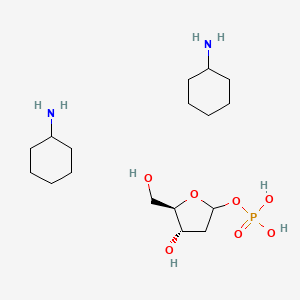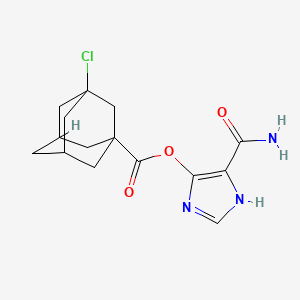
Isoacorone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dimethyl-1-propan-2-ylspiro[45]decane-2,9-dione is a complex organic compound characterized by its unique spiro structureIts molecular formula is C₁₅H₂₄O₂, and it is known for its stability and reactivity under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-1-propan-2-ylspiro[4.5]decane-2,9-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor compound under acidic or basic conditions to form the spiro structure. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized to maximize yield and minimize by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethyl-1-propan-2-ylspiro[4.5]decane-2,9-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under the influence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, acids, and bases in various solvents like ethanol, acetone, or water.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, esters, ethers.
Scientific Research Applications
4,8-Dimethyl-1-propan-2-ylspiro[4.5]decane-2,9-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,8-Dimethyl-1-propan-2-ylspiro[4.5]decane-2,9-dione exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biomolecules, influencing various biochemical pathways. The compound’s unique spiro structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 1,8-Dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-ol
- Spiro[4.5]decane-2,7-dione,4,8-dimethyl-1-(1-methylethyl)
- (1R,5S)-1,8-Dimethyl-4-(propan-2-ylidene)spiro[4.5]dec-7-ene
Uniqueness
4,8-Dimethyl-1-propan-2-ylspiro[4.5]decane-2,9-dione stands out due to its specific spiro structure, which imparts unique chemical and physical properties. This structure allows for specific interactions with other molecules, making it valuable in various applications. Its stability and reactivity under controlled conditions further enhance its utility in scientific research and industrial processes .
Properties
CAS No. |
6168-64-5 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(1S,4R,5S,8S)-1,8-dimethyl-4-propan-2-ylspiro[4.5]decane-3,9-dione |
InChI |
InChI=1S/C15H24O2/c1-9(2)14-12(16)7-11(4)15(14)6-5-10(3)13(17)8-15/h9-11,14H,5-8H2,1-4H3/t10-,11-,14-,15-/m0/s1 |
InChI Key |
AGUISGUERLMHFF-GVARAGBVSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2(CC1=O)[C@H](CC(=O)[C@@H]2C(C)C)C |
Canonical SMILES |
CC1CCC2(CC1=O)C(CC(=O)C2C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[5,8-bis[3-[acetyl(oxido)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-oxidoacetamide;iron(3+)](/img/structure/B13761110.png)




![2-Methylbenzo[c,d]indole perchlorate](/img/structure/B13761141.png)


![diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13761164.png)
![1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-](/img/structure/B13761167.png)
![Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13761194.png)



